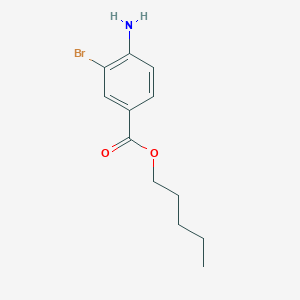
Pentyl 4-amino-3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 4-amino-3-bromobenzoate is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a pentyl group, and the benzene ring is substituted with an amino group at the 4-position and a bromine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-amino-3-bromobenzoate typically involves the esterification of 4-amino-3-bromobenzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 4-amino-3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-amino-3-bromobenzoic acid and pentanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include nitro derivatives or quinones.
Reduction: Products include amines or alcohols.
Hydrolysis: 4-amino-3-bromobenzoic acid and pentanol.
Applications De Recherche Scientifique
Pentyl 4-amino-3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentyl 4-amino-3-bromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-3-bromobenzoate
- Ethyl 4-amino-3-bromobenzoate
- Propyl 4-amino-3-bromobenzoate
Uniqueness
Pentyl 4-amino-3-bromobenzoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
1131594-27-8 |
|---|---|
Formule moléculaire |
C12H16BrNO2 |
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
pentyl 4-amino-3-bromobenzoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3 |
Clé InChI |
GCPDJTLWJWJXIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC(=C(C=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
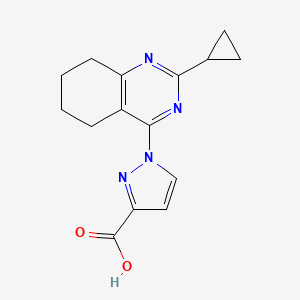


![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)

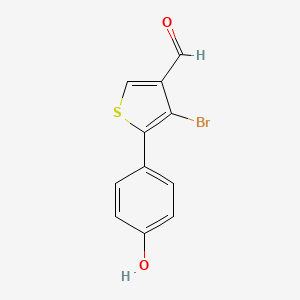

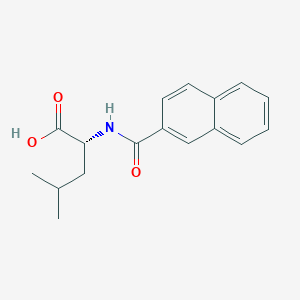
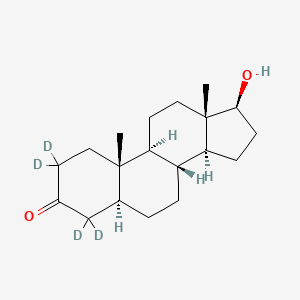
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

